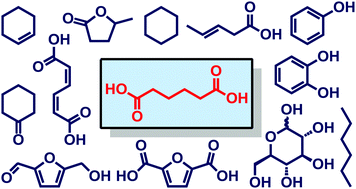Emerging catalytic processes for the production of adipic acid
Catalysis Science & Technology Pub Date: 2013-01-30 DOI: 10.1039/C3CY20728E
Abstract
Research efforts to find more sustainable pathways for the synthesis of adipic acid have led to the introduction of new catalytic processes for producing this commodity chemical from alternative resources. With a focus on the performance of oxygen and hydrogen peroxide as preferred oxidants, this minireview summarizes recent advances made in the selective oxidation of cyclohexene, cyclohexane, cyclohexanone and n-hexane to adipic acid. Special attention is paid to the exploration of catalytic pathways involving lignocellulosic biomass-derived chemicals such as 5-hydroxymethylfurfural, D-glucose, γ-valerolactone and compounds representative of lignin and lignin-derived bio-oils.


Recommended Literature
- [1] The iridium-catalyzed decarbonylation of aldehydes under mild conditions†
- [2] High efficiency (∼100 lm W−1) hybrid WOLEDs by simply introducing ultrathin non-doped phosphorescent emitters in a blue exciplex host†
- [3] Luminescent Re(i) terpyridine complexes for OLEDs: what does the DFT/TD-DFT probe reveal?†
- [4] Nanomechanical sandwich assay for multiple cancer biomarkers in breast cancer cell-derived exosomes†
- [5] Equipment news
- [6] Protein recognition on a single graphene oxide surface fixed on a solid support†
- [7] Nanosize effects assisted synthesis of the high pressure metastable phase in ZrO2
- [8] Cisplatin binding to angiogenin protein: new molecular pathways and targets for the drug's anticancer activity†
- [9] Black hydrochromic fluoran molecular switches: substituent positional isomerization effects and multicolor water-jet printing†
- [10] Spectroscopic and electron microscopic analysis of bi-ligand functionalized glycopolymer/FITC–gold nanoparticles†










